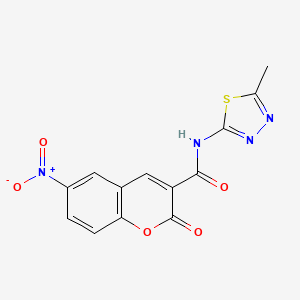![molecular formula C16H16N2O3 B6462570 2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549022-61-7](/img/structure/B6462570.png)
2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one, or 2PPA for short, is an organic compound that has recently gained attention for its potential applications in scientific research. It is a derivative of phenoxyethanol, an organic compound that is used in many applications. 2PPA has a wide range of properties and is used in a variety of processes, including synthesis, drug design, and biochemistry. In
科学的研究の応用
2PPA has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis and as a starting material for drug design. Additionally, 2PPA has been used in the study of enzyme inhibition, protein-protein interactions, and biochemical pathways. It has also been used in the study of cell signaling pathways, gene expression, and the regulation of metabolic pathways.
作用機序
2PPA has a range of mechanisms of action, depending on the application. In drug design, 2PPA can act as an inhibitor of enzymes and proteins, or it can act as an activator of biochemical pathways. In organic synthesis, 2PPA can act as a catalyst or as a reagent in the formation of new compounds. In the study of cell signaling pathways, 2PPA can act as an activator or inhibitor of specific pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2PPA depend on the application. In drug design, 2PPA can act as an inhibitor of enzymes and proteins, or it can act as an activator of biochemical pathways. In organic synthesis, 2PPA can act as a catalyst or as a reagent in the formation of new compounds. In the study of cell signaling pathways, 2PPA can act as an activator or inhibitor of specific pathways.
実験室実験の利点と制限
The advantages of using 2PPA in lab experiments include its low cost and its availability in a variety of forms. Additionally, 2PPA is relatively stable and can be stored for long periods of time. The main limitation of using 2PPA in lab experiments is its potential toxicity, which can be mitigated by using protective equipment and taking safety precautions.
将来の方向性
The potential future directions for research involving 2PPA include the development of new synthesis methods, the exploration of new applications in drug design and biochemistry, the study of new biochemical and physiological effects, and the development of new methods for controlling cell signaling pathways. Additionally, 2PPA could be further explored for its potential use in the study of gene expression and the regulation of metabolic pathways.
合成法
2PPA can be synthesized using a variety of methods, including the reaction of pyridine and phenoxyethanol, the reaction of pyridine and ethyl acetate, and the reaction of ethyl acetate and phenoxyethanol. The reaction of pyridine and phenoxyethanol is the most common method for synthesizing 2PPA, and it involves the condensation of pyridine and phenoxyethanol in the presence of an acid catalyst. The reaction of pyridine and ethyl acetate is a less common method, but it can be used to synthesize 2PPA in higher yields than the other methods. The reaction of ethyl acetate and phenoxyethanol is the least common method, but it can be used to synthesize 2PPA in higher yields than the other methods.
特性
IUPAC Name |
2-phenoxy-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(12-20-13-4-2-1-3-5-13)18-10-15(11-18)21-14-6-8-17-9-7-14/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVAMKGMCPTMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6462492.png)
![4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6462499.png)
![3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B6462503.png)
![N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6462506.png)
![(2E)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B6462514.png)
![4-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462531.png)
![4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462538.png)
![2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462542.png)

![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462551.png)
![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B6462553.png)
![2-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6462581.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6462586.png)
![4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462592.png)